2-Spiro[2.4]heptan-7-ylacetaldehyde
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Overview
Description
2-Spiro[2.4]heptan-7-ylacetaldehyde is a chemical compound that belongs to the class of spiro compounds. It is a colorless liquid with a molecular formula of C10H16O and a molecular weight of 152.23 g/mol. The compound is characterized by its unique spiro structure, which consists of two rings sharing a single atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Spiro[2.4]heptan-7-ylacetaldehyde involves several steps. One common method includes the reaction of cyclopropane derivatives with aldehydes under specific conditions. For instance, the Corey–Chaykovsky reaction can be employed, where dimethyloxosulfonium methylide reacts with cyclopropane derivatives to form the spiro compound . The reaction typically requires a solvent such as dichloromethane and is carried out at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
2-Spiro[2.4]heptan-7-ylacetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The spiro structure allows for various substitution reactions, particularly at the cyclopropane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 2-Spiro[2.4]heptan-7-ylacetic acid.
Reduction: Formation of 2-Spiro[2.4]heptan-7-ylmethanol.
Substitution: Various substituted spiro compounds depending on the reagents used.
Scientific Research Applications
2-Spiro[2.4]heptan-7-ylacetaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Spiro[2.4]heptan-7-ylacetaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The spiro structure may also contribute to its binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
Similar Compounds
Spiropyrans: Photochromic compounds with similar spiro structures.
Spirocyclopropanes: Compounds with a cyclopropane ring fused to another ring.
Uniqueness
2-Spiro[2.4]heptan-7-ylacetaldehyde is unique due to its specific spiro structure and the presence of an aldehyde group, which allows for diverse chemical reactivity and potential biological activity. Its combination of structural features makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
2-spiro[2.4]heptan-7-ylacetaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c10-7-3-8-2-1-4-9(8)5-6-9/h7-8H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBBROGPWCPJBJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2(C1)CC2)CC=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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